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Compound of Interest
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Cat. No.: B1682261

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese technische Monographie bietet eine detaillierte Untersuchung von Vorapaxar, einem
neuartigen Thrombozytenaggregationshemmer. Der Schwerpunkt liegt auf seiner chemischen
Struktur, seinen physikochemischen Eigenschaften, seinem Wirkmechanismus, seiner
Pharmakokinetik und den wichtigsten experimentellen Protokollen, die fir seine
Charakterisierung verwendet werden. Dieses Dokument soll als umfassende Ressource fir
Wissenschatftler dienen, die an der Erforschung und Entwicklung von Antithrombotika beteiligt
sind.

Chemische Struktur und Eigenschaften

Vorapaxar ist ein synthetisches, tricyclisches 3-Phenylpyridin-Derivat von Himbacin, einem
Naturprodukt.[1] Seine komplexe Struktur ist die Grundlage fur seine hohe Affinitat und
Selektivitat fur den Protease-aktivierten Rezeptor 1 (PAR-1).

Chemische und physikalische Eigenschaften

Die grundlegenden chemischen und physikalischen Eigenschaften von Vorapaxar sind in
Tabelle 1 zusammengefasst. Diese Daten sind entscheidend fur das Verstandnis seines
Verhaltens in biologischen Systemen und fir die pharmazeutische Formulierung.
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Eigenschaft Wert Referenz

Ethyl N-
[(AR,3aR,4aR,6R,8aR,9S,9aS)
-9-[(E)-2-[5-(3-

) ) fluorophenyl)pyridin-2-

Chemische Bezeichnung [PubChem CID: 10077130]

yllethenyl]-1-methyl-3-oxo-
3a,4,4a,5,6,7,8,8a,9,9a-
decahydro-1H-benzolf]

[2]benzofuran-6-ylJcarbamat

Summenformel C29H33FN204 [1]
Molekulargewicht 492.6 g/mol [1]
Schmelzpunkt 278 °C [Wikipedia]

DMSO: 224.65 mg/mLEthanol:
Loslichkeit >10.64 mg/mL (mit [ApexBio]

Ultraschall)Wasser: Unléslich

pKa Keine Daten verfligbar

logP 5.3 [PubChem CID: 10077130]
Ki (PAR-1) 8.1 nM [Selleck Chemicals]

ICso (TRAP-

induziertePlattchenaggregation 25 nM [Selleck Chemicals]

)

ICso0 (Thrombin-

induziertePlattchenaggregation 47 nM [Selleck Chemicals]

)

Tabelle 1: Zusammenfassung der chemischen und physikalischen Eigenschaften von
Vorapaxar.

Wirkmechanismus: PAR-1-Antagonismus
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Vorapaxar bt seine antithrombotische Wirkung durch einen hochselektiven und kompetitiven
Antagonismus am Protease-aktivierten Rezeptor 1 (PAR-1) aus.[2] PAR-1 ist ein G-Protein-
gekoppelter Rezeptor, der auf der Oberflache von Thrombozyten exprimiert wird und eine
Schlusselrolle bei der durch Thrombin vermittelten Thrombozytenaktivierung und -aggregation
spielt.

Thrombin spaltet die extrazellulare N-terminale Domé&ne von PAR-1, wodurch eine neue N-
terminale Sequenz freigelegt wird, die als "gebundener Ligand" fungiert. Dieser gebundene
Ligand aktiviert den Rezeptor intramolekular, was eine Konformationsanderung auslost und
nachgeschaltete Signalwege initiiert. Vorapaxar bindet an PAR-1 und verhindert diese
Konformationsanderung, wodurch die Thrombozytenaktivierung als Reaktion auf Thrombin
blockiert wird.

Signalweg des PAR-1-Antagonismus

Die Hemmung von PAR-1 durch Vorapaxar unterbricht eine Kaskade von intrazellularen
Ereignissen, die zur Thrombozytenaggregation fuihren. Das folgende Diagramm
veranschaulicht den vereinfachten Signalweg.

akiiviert
PAR-1 Rezeptor aktiviert
t

e PKC Aktivierung

Click to download full resolution via product page

Abbildung 1: Vereinfachter Signalweg der PAR-1-Aktivierung und Hemmung durch Vorapaxar.
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Pharmakokinetische Eigenschaften

Die pharmakokinetischen Parameter von Vorapaxar sind entscheidend fiir sein
Dosierungsschema und seine klinische Anwendung. Eine Zusammenfassung dieser
Eigenschaften ist in Tabelle 2 aufgefihrt.

Parameter Wert Referenz

Bioverfugbarkeit ~100% [FDA]

Tmax (Zeit bis zurmaximalen

) 1 Stunde (nlchtern) [FDA]
Konzentration)
Proteinbindung >99% [FDA]
] Hauptsachlich Uber CYP3A4
Metabolismus [FDA]

und CYP2J2

_ M19 (Amin-Metabolit), M20
Hauptmetaboliten L [FDA]
(Monohydroxy-Metabolit, aktiv)

Eliminationshalbwertszeit ~8 Tage (effektiv 3-4 Tage) [FDA, DrugBank]
) Hauptsachlich Uber den Stuhl
Ausscheidung [FDA]
(~58%)

Tabelle 2: Zusammenfassung der pharmakokinetischen Eigenschaften von Vorapaxar.

Experimentelle Protokolle

Die charakteristischen Eigenschaften von Vorapaxar wurden durch eine Reihe von In-vitro-
und In-vivo-Assays bestimmt. Nachfolgend werden die detaillierten Methoden fur zwei
Schlussel-Experimente beschrieben.

Thrombin-Rezeptor-Agonisten-Peptid (TRAP)-induzierte
Thrombozytenaggregations-Assay

Dieser Assay misst die Fahigkeit von Vorapaxar, die durch einen spezifischen PAR-1-
Agonisten (TRAP) induzierte Thrombozytenaggregation zu hemmen.
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Materialien:

Frisch entnommenes humanes Vollblut in Natriumcitrat-Rohrchen

e Thrombin-Rezeptor-Agonisten-Peptid (TRAP-6, SFLLRN)

e Vorapaxar-Stammldsung in DMSO

e Phosphat-gepufferte Salzlosung (PBS)

o Plattchenreiches Plasma (PRP) und plattchenarmes Plasma (PPP)
e Aggregometer

o Zentrifuge

Protokoll:

e PRP-und PPP-Herstellung:

1. Zentrifugieren Sie das Vollblut bei 150-200 x g fur 15 Minuten bei Raumtemperatur, um
PRP zu erhalten.

2. Uberfuihren Sie das PRP vorsichtig in ein neues Roéhrchen.
3. Zentrifugieren Sie das verbleibende Blut bei 2000 x g fir 20 Minuten, um PPP zu erhalten.

4. Passen Sie die Thrombozytenzahl im PRP mit PPP auf 250.000-300.000 Thrombozyten/
ML an.

e Assay-Durchfuhrung:

1. Inkubieren Sie Aliquots von PRP mit verschiedenen Konzentrationen von Vorapaxar (oder
Vehikelkontrolle) fir 15 Minuten bei 37°C.

2. Uberfiihren Sie 450 pL des inkubierten PRP in eine Aggregometer-Kiivette mit einem
Ruhrstab.
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3. Stellen Sie die Baseline-Transmission mit PRP (0% Aggregation) und PPP (100%
Aggregation) ein.

4. Initiieren Sie die Aggregation durch Zugabe von 50 pL TRAP-6 (Endkonzentration
typischerweise 5-20 uM).

5. Zeichnen Sie die prozentuale Aggregation tiber 5-10 Minuten auf.

o Datenanalyse:
1. Bestimmen Sie die maximale Aggregation fir jede Vorapaxar-Konzentration.
2. Berechnen Sie die prozentuale Hemmung im Vergleich zur Vehikelkontrolle.
3. Erstellen Sie eine Dosis-Wirkungs-Kurve und berechnen Sie den ICso-Wert.

Workflow des Thrombozytenaggregations-Assays
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Abbildung 2: Workflow des TRAP-induzierten Thrombozytenaggregations-Assays.
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PAR-1-Radioliganden-Bindungsassay

Dieser Assay wird verwendet, um die Affinitat (Ki) von Vorapaxar an den PAR-1-Rezeptor zu
bestimmen.

Materialien:

Humane Thrombozytenmembran-Praparationen

o Radiomarkierter PAR-1-Antagonist (z.B., [*H]-haTRAP)

o Vorapaxar in verschiedenen Konzentrationen

e Bindungspuffer (z.B., 50 mM Tris-HCI, pH 7.4, 10 mM MgClz, 0.1% BSA)

» Nicht-spezifischer Ligand (hohe Konzentration eines unmarkierten PAR-1-Antagonisten)
o Glasfaserfilter

o Szintillationszéhler und Szintillationsflissigkeit

Protokoll:

» Reaktionsansatz:

1. In einem Gesamtvolumen von 200 puL werden Thrombozytenmembranen (20-40 ug
Protein) mit einer festen Konzentration von [3H]-haTRAP (z.B., 1-5 nM) und
unterschiedlichen Konzentrationen von Vorapaxar (oder Puffer fir die totale Bindung und
nicht-spezifischem Liganden fir die unspezifische Bindung) gemischt.

e |nkubation:

1. Inkubieren Sie die Reaktionsmischungen fiir 60-90 Minuten bei Raumtemperatur, um das
Bindungsgleichgewicht zu erreichen.

o Filtration:

1. Beenden Sie die Reaktion durch schnelle Filtration durch Glasfaserfilter (z.B., GF/B), die
mit dem Bindungspuffer vorbefeuchtet wurden.
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2. Waschen Sie die Filter schnell mit eiskaltem Bindungspuffer, um ungebundenen
Radioliganden zu entfernen.

e Messung:

1. Uberfiihren Sie die Filter in Szintillationsflaschchen, fligen Sie Szintillationsfliissigkeit
hinzu und messen Sie die Radioaktivitat mittels Flissigszintillationszahlung.

o Datenanalyse:

1. Berechnen Sie die spezifische Bindung, indem Sie die unspezifische Bindung von der
totalen Bindung subtrahieren.

2. Erstellen Sie eine Verdrangungskurve, indem Sie die spezifische Bindung gegen die Log-
Konzentration von Vorapaxar auftragen.

3. Bestimmen Sie den ICso-Wert aus der Kurve.

4. Berechnen Sie die Inhibitionskonstante (Ki) unter Verwendung der Cheng-Prusoff-
Gleichung: Ki = 1Cso / (1 + [L]/Kd), wobei [L] die Konzentration des Radioliganden und Kd
seine Dissoziationskonstante ist.

Spektrale Daten

Detaillierte experimentelle Spektraldaten (NMR, IR, MS) fir Vorapaxar sind in der offentlich
zuganglichen Literatur nicht umfassend verfigbar und werden oft als proprietare Informationen
von Pharmaunternehmen betrachtet. Kommerzielle Anbieter von chemischen Standards
konnen auf Anfrage charakteristische Daten wie NMR-Spektren zur Verfligung stellen. Die
Massenspektrometrie-Daten flr Vorapaxar und seinen deuterierten Standard sind mit
Ubergangen von m/z 591.4/447.2 bzw. 498.6/447.2 beschrieben worden.

Fazit

Vorapaxar stellt eine wichtige Ergéanzung im Arsenal der antithrombotischen Therapien dar.
Sein einzigartiger Wirkmechanismus, der auf die Hemmung der durch Thrombin vermittelten
Thrombozytenaktivierung Uber PAR-1 abzielt, bietet einen alternativen Ansatz zur Reduzierung
atherothrombotischer Ereignisse. Die in dieser Monographie zusammengefassten detaillierten

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1682261?utm_src=pdf-body
https://www.benchchem.com/product/b1682261?utm_src=pdf-body
https://www.benchchem.com/product/b1682261?utm_src=pdf-body
https://www.benchchem.com/product/b1682261?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Grundlegend & Explorativ

Check Availability & Pricing

chemischen, pharmakologischen und experimentellen Daten bieten eine solide Grundlage fur
weitere Forschungen und die Entwicklung zuktinftiger PAR-1-Antagonisten. Das Verstandnis
seiner Struktur-Wirkungs-Beziehungen, seines pharmakokinetischen Profils und der Methoden
zu seiner Charakterisierung ist fur Wissenschatftler auf diesem Gebiet von entscheidender
Bedeutung.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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